

# discovery and development of novel CCK2R antagonists

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Discovery and Development of Novel CCK2R Antagonists

### Introduction

The Cholecystokinin B receptor (CCK2R), also known as the gastrin receptor, is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes.[1] It is predominantly expressed in the central nervous system and the gastrointestinal (GI) tract.[1] The endogenous ligands for CCK2R are the peptide hormones cholecystokinin (CCK) and gastrin.[2] In the GI tract, CCK2R activation is a central regulator of gastric acid secretion and is involved in the growth and differentiation of the gastric and colonic mucosa.[2][3] In the brain, it modulates anxiety, pain, and satiety.[1][4]

Given its significant role, the CCK2R has been implicated in the pathophysiology of several diseases. Its involvement in gastrin-dependent proliferative disorders and certain GI cancers, such as pancreatic, gastric, and medullary thyroid cancers, has made it a prominent therapeutic target.[5][6] Consequently, the discovery and development of potent and selective CCK2R antagonists have been an area of intensive research for applications in treating acid-peptic disorders, hypergastrinemic states, and as potential anti-cancer agents.[5][7][8] This guide provides a technical overview of the core methodologies, signaling pathways, and data related to the discovery and development of novel CCK2R antagonists.

# **CCK2R Signaling Pathways**



Upon activation by its ligands, gastrin or CCK, the CCK2R undergoes a conformational change and triggers a complex network of intracellular signaling pathways.[9] The receptor primarily couples to Gq and G $\alpha$ 12/13 proteins to mediate its effects.[9][10]

Activation of the Gq protein stimulates phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][9] IP3 induces the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC) isoforms.[9] This cascade leads to the activation of downstream effector proteins like mitogen-activated protein kinases (MAPKs), which are critical regulators of cell proliferation, differentiation, and survival.[9]

Furthermore, CCK2R signaling can promote cell proliferation and inhibit apoptosis through the activation of PI3K/AKT, Src, and p125fak cascades, as well as through the transactivation of the epidermal growth factor receptor (EGFR).[9][10]



Click to download full resolution via product page

CCK2R signaling cascade overview.

# **Discovery of Novel CCK2R Antagonists: A Workflow**

The discovery of new CCK2R antagonists follows a structured pharmacological screening process, beginning with broad in vitro assays to identify initial "hits" and progressing to more complex evaluations to select "leads" for further development.





Click to download full resolution via product page

Workflow for the discovery of CCK2R antagonists.

## **Experimental Protocols: In Vitro Screening**

1. Radioligand Binding Assay

### Foundational & Exploratory





This is typically the first step to determine a compound's affinity for the CCK2R and its selectivity over the related CCK1 receptor.[5]

- Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the CCK2 receptor.
- Cell Lines: Chinese Hamster Ovary (CHO) cells or mouse embryonic fibroblasts (e.g., Swiss 3T3) stably transfected to express cloned human CCK2 receptors are commonly used.[5]
- Radioligand: A high-affinity CCK2R ligand, such as [125I]-labeled gastrin, is used.
- Methodology:
  - Membrane Preparation: Homogenize cultured cells expressing CCK2R and centrifuge to isolate the cell membrane fraction.
  - Incubation: Incubate the cell membranes with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled test compound.
  - Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
  - Quantification: Measure the radioactivity retained on the filters using a gamma counter.
  - Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Calculate the IC50 value (the concentration of antagonist that inhibits 50% of specific binding).

#### 2. In Vitro Functional Assays

These assays evaluate a compound's ability to inhibit the functional response triggered by CCK2R activation.

- A. Intracellular Calcium Flux Assay
  - Principle: CCK2R activation leads to an increase in intracellular calcium concentration ([Ca2+]i) via the Gq/PLC pathway.[5][11] Antagonists will block this agonist-induced calcium increase.



- Cell Lines: HEK293 cells transiently or stably expressing human CCK2R are suitable.[12]
- Methodology:
  - Cell Plating: Plate cells in a 96-well plate.
  - Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
  - Compound Addition: Add varying concentrations of the antagonist compound to the wells and incubate.
  - Agonist Stimulation: Add a fixed concentration of a CCK2R agonist (e.g., pentagastrin or CCK-8).
  - Measurement: Measure the change in fluorescence in real-time using a microplate reader (e.g., Flexstation). The fluorescence intensity is proportional to the [Ca2+]i.
  - Data Analysis: Determine the dose-dependent inhibition of the agonist-induced calcium signal by the antagonist to calculate its potency (IC50).
- B. Secretion Assay from Isolated ECL Cells
  - Principle: In the stomach, gastrin stimulates enterochromaffin-like (ECL) cells via CCK2R
     to secrete histamine and pancreastatin.[13][14] Antagonists will inhibit this secretion.
  - Methodology:
    - ECL Cell Isolation: Isolate ECL cells from rat oxyntic mucosa using techniques like counter-flow elutriation.[14]
    - Cell Culture: Culture the isolated cells for 48 hours.
    - Incubation: Incubate the cells with various concentrations of the antagonist, followed by stimulation with a maximally effective concentration of gastrin (e.g., 10 nM).[14]
    - Sample Collection: Collect the cell supernatant after a 30-minute incubation period.



- Quantification: Measure the amount of pancreastatin secreted into the supernatant using a specific radioimmunoassay (RIA).
- Data Analysis: Calculate the dose-dependent inhibition of gastrin-evoked pancreastatin secretion to determine antagonist potency (pIC50, pKB).[13][14]

## **Preclinical Development of CCK2R Antagonists**

Once a lead compound is identified, it undergoes rigorous preclinical evaluation to assess its efficacy, safety, and pharmacokinetic profile in living organisms.





Click to download full resolution via product page

Workflow for the preclinical development of CCK2R antagonists.

## **Experimental Protocols: In Vivo Evaluation**

- 1. Gastric Acid Secretion Models
- Objective: To evaluate the ability of a CCK2R antagonist to inhibit gastric acid secretion in vivo.
- Animal Model: Rats are commonly used.[15]
- Methodology:
  - Dosing: Administer the test antagonist (e.g., JNJ-26070109) orally to rats for a sustained period (e.g., 21 days).[15]
  - Stimulation: After the treatment period, stimulate gastric acid secretion using an agonist like pentagastrin or histamine.
  - Measurement: Measure the rate of acid secretion through gastric fistula or by perfusing the stomach.
  - Analysis: Compare the acid output in treated animals to a vehicle control group to determine the percentage of inhibition. This model can also be used to assess the antagonist's ability to prevent acid rebound following cessation of proton pump inhibitor (PPI) therapy.[15]
- 2. Cancer Xenograft Models
- Objective: To assess the anti-tumor efficacy of CCK2R antagonists.
- Animal Model: Immunocompromised mice (e.g., BALB/c nude or SCID mice) are used.
- · Methodology:
  - Cell Implantation: Subcutaneously inject human cancer cells that express CCK2R (e.g.,
     A431 epidermoid carcinoma cells or AR42J pancreatic cells) into the flank of the mice.[16]



- Tumor Growth: Allow tumors to grow to a palpable size.
- Treatment: Administer the CCK2R antagonist systemically to the mice.
- Monitoring: Monitor tumor volume over time using calipers. For antagonists labeled with a radionuclide (for imaging or therapy), biodistribution can be assessed using SPECT/CT or PET imaging.[16][17]
- Endpoint Analysis: At the end of the study, excise the tumors and weigh them. Analyze biomarkers of proliferation (e.g., PCNA) and apoptosis (e.g., caspase-3) in the tumor tissue.[18]
- 3. Genetically Engineered Mouse (GEM) Models
- Objective: To evaluate the chemopreventive potential of antagonists in a more clinically relevant cancer model.
- Animal Model: p48Cre/+-LSL-KrasG12D/+ mice, which spontaneously develop pancreatic intraepithelial neoplasia (PanIN) that progresses to pancreatic ductal adenocarcinoma (PDAC).[18]
- Methodology:
  - Dietary Administration: Feed young GEM mice (e.g., six weeks old) with a diet containing the CCK2R antagonist (e.g., YF476 or JNJ-26070109) for an extended period (e.g., 38 weeks).[18]
  - Monitoring: Monitor the health and body weight of the mice throughout the study.
  - Histopathological Analysis: At the study's conclusion, harvest the pancreas and perform detailed histopathological analysis to quantify the progression of PanIN lesions and the incidence of PDAC.
  - Biomarker Analysis: Analyze relevant signaling molecules and biomarkers in the pancreatic tissue.[18]

# **Quantitative Data for Novel CCK2R Antagonists**



The potency and efficacy of CCK2R antagonists are quantified through various parameters. The tables below summarize representative data for several classes of compounds.

Table 1: In Vitro Potency of Various CCK2R Antagonists

| Compound<br>Class               | Compound                | Assay<br>System                 | Parameter       | Value         | Reference |
|---------------------------------|-------------------------|---------------------------------|-----------------|---------------|-----------|
| Benzodiazepi<br>ne              | YM022                   | Isolated Rat<br>ECL Cells       | рКВ             | 11.3          | [13][14]  |
| Benzodiazepi<br>ne              | YF476<br>(Netazepide)   | Isolated Rat<br>ECL Cells       | рКВ             | 10.8          | [13][14]  |
| Ureidoindolin<br>e              | AG041R                  | Isolated Rat<br>ECL Cells       | Apparent<br>pKB | 10.4          | [13][14]  |
| Benzodiazepi<br>ne              | L-740,093               | Isolated Rat<br>ECL Cells       | IC50            | 7.8 nM        | [13][14]  |
| Benzimidazol<br>e               | JB93182                 | Isolated Rat<br>ECL Cells       | IC50            | 9.3 nM        | [13][14]  |
| Ureidoaceta<br>mide             | RP73870                 | Isolated Rat<br>ECL Cells       | IC50            | 9.8 nM        | [13][14]  |
| Tryptophan<br>Dipeptoid         | PD135158                | Isolated Rat<br>ECL Cells       | IC50            | 76 nM         | [13][14]  |
| Tryptophan<br>Dipeptoid         | PD134308<br>(CI-988)    | Isolated Rat<br>ECL Cells       | IC50            | 145 nM        | [13][14]  |
| Amino Acid<br>Derivative        | Compound<br>6a          | Homology<br>Model<br>Docking    | -               | Highly Potent | [19]      |
| DOTA-<br>conjugated<br>Peptides | 12 different<br>analogs | In vitro<br>autoradiograp<br>hy | IC50            | 0.2 - 3.4 nM  | [20]      |

Table 2: In Vivo Efficacy Data for Selected CCK2R Antagonists



| Compound                     | Animal<br>Model                       | Disease/En<br>dpoint                        | Dosing<br>Regimen                                         | Key Finding                                                                                        | Reference |
|------------------------------|---------------------------------------|---------------------------------------------|-----------------------------------------------------------|----------------------------------------------------------------------------------------------------|-----------|
| JNJ-<br>26070109             | Rat Gastric<br>Secretion<br>Model     | Inhibition of acid secretion                | 10 & 30<br>μmol·kg <sup>-1</sup><br>orally for 21<br>days | Significant inhibition of basal and stimulated acid secretion; prevented PPI-induced acid rebound. | [15]      |
| YF476<br>(Netazepide)        | KrasG12D<br>GEM Model                 | Pancreatic<br>Cancer<br>Chemopreve<br>ntion | 250 & 500<br>ppm in diet<br>for 38 weeks                  | Tested for effect on PanIN progression to PDAC.                                                    | [18]      |
| JNJ-<br>26070109             | KrasG12D<br>GEM Model                 | Pancreatic<br>Cancer<br>Chemopreve<br>ntion | 250 & 500<br>ppm in diet<br>for 38 weeks                  | Tested for effect on PanIN progression to PDAC.                                                    | [18]      |
| Z-360<br>(Nastorazepi<br>de) | Gastrointestin<br>al Cancer<br>Models | Anti-tumor<br>activity                      | Not specified                                             | Preclinical<br>efficacy<br>demonstrated                                                            | [21]      |
| Compound<br>6a               | Rat Anti-ulcer<br>Model               | Anti-ulcer<br>properties                    | Not specified                                             | Better anti-<br>ulcer<br>properties<br>than<br>benzotript.                                         | [19]      |

# Conclusion



The discovery and development of novel CCK2R antagonists have progressed significantly over the past decades, leading to a variety of chemically diverse compounds.[7] The process involves a systematic pipeline of in vitro screening assays to determine potency and selectivity, followed by rigorous preclinical evaluation in various in vivo models to establish efficacy and safety. While numerous compounds have been identified, only a few, such as netazepide and nastorazepide, have advanced to clinical trials, primarily for applications in oncology.[7][22] The continued exploration of CCK2R as a therapeutic target, coupled with advances in drug design and experimental methodologies, holds promise for the development of new treatments for cancers and gastrointestinal disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. gosset.ai [gosset.ai]
- 2. The gastrin and cholecystokinin receptors mediated signaling network: a scaffold for data analysis and new hypotheses on regulatory mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. Portico [access.portico.org]
- 6. oncotarget.com [oncotarget.com]
- 7. CCK2R antagonists: from SAR to clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. innoprot.com [innoprot.com]
- 12. [99mTc]Tc-DGA1, a Promising CCK2R-Antagonist-Based Tracer for Tumor Diagnosis with Single-Photon Emission Computed Tomography PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 13. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The cholecystokinin CCK2 receptor antagonist, JNJ-26070109, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat PMC [pmc.ncbi.nlm.nih.gov]
- 16. Update on Preclinical Development and Clinical Translation of Cholecystokinin-2 Receptor Targeting Radiopharmaceuticals PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biodistribution Assessment of a Novel 68Ga-Labeled Radiopharmaceutical in a Cancer Overexpressing CCK2R Mouse Model: Conventional and Radiomics Methods for Analysis [mdpi.com]
- 18. Targeting CCK2R for pancreatic cancer chemoprevention PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of novel amino acid derived CCK-2R antagonists as potential antiulcer agent: homology modeling, design, synthesis, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of CCK2 receptor binding ligands: the inheritance of Thomas Behr PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [discovery and development of novel CCK2R antagonists]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12433333#discovery-and-development-of-novel-cck2r-antagonists]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com